(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile
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Overview
Description
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a benzodioxole ring, a thiazole ring, and a cyanide group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates are coupled using appropriate reagents and conditions to form the desired compound.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the cyanide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
Uniqueness
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2Z)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C20H16N4O2S/c1-2-13-3-6-15(7-4-13)23-24-16(10-21)20-22-17(11-27-20)14-5-8-18-19(9-14)26-12-25-18/h3-9,11,23H,2,12H2,1H3/b24-16- |
InChI Key |
BKCFTCBDOSQMIE-JLPGSUDCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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